molecular formula C21H23F3N4O2S B11571238 N-[2-(morpholin-4-yl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

N-[2-(morpholin-4-yl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11571238
M. Wt: 452.5 g/mol
InChI Key: YOIOCAUIUHLTHS-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a benzoquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzoquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Morpholine Ring: This can be done via nucleophilic substitution reactions where the morpholine ring is introduced to the ethyl chain.

    Final Coupling: The final step involves coupling the benzoquinazoline derivative with the morpholine-containing intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution may involve reagents like bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and benzoquinazoline moiety are likely involved in binding to these targets, while the morpholine ring may enhance solubility and bioavailability. The exact pathways and interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE: Similar in structure but with a nitro group instead of the benzoquinazoline moiety.

    4-(2-AMINOETHYL)MORPHOLINE: Contains the morpholine ring and ethyl chain but lacks the benzoquinazoline and trifluoromethyl groups.

Uniqueness

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a morpholine ring, a trifluoromethyl group, and a benzoquinazoline moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H23F3N4O2S

Molecular Weight

452.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23F3N4O2S/c22-21(23,24)19-16-6-5-14-3-1-2-4-15(14)18(16)26-20(27-19)31-13-17(29)25-7-8-28-9-11-30-12-10-28/h1-4H,5-13H2,(H,25,29)

InChI Key

YOIOCAUIUHLTHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NCCN4CCOCC4

Origin of Product

United States

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